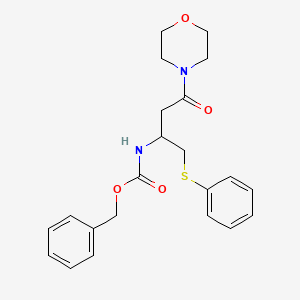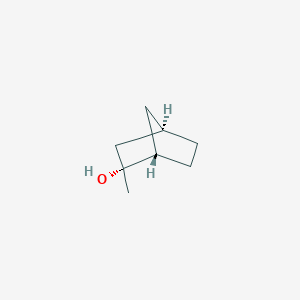
2-exo-Methyl-2-endo-norbornanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-exo-Methyl-2-endo-norbornanol is a bicyclic alcohol with the molecular formula C8H14O and a molecular weight of 126.1962 . It is also known by other names such as endo-2-Methyl-2-norborneol and 2-Methyl-endo-norbornanol . This compound is characterized by its unique norbornane skeleton, which makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-exo-Methyl-2-endo-norbornanol typically involves the hydration of norbornene. One common method is the sulfuric acid-promoted hydration of norbornene, which can yield 2-norbornanol under mild conditions . Another approach involves the hydroboration of norbornene followed by oxidative workup, which provides exo-2-norborneol in excellent yields and with high stereoselectivity . Industrial production methods often utilize similar hydration and hydroboration techniques, sometimes employing sublimation inhibitors to increase yield and efficiency .
Chemical Reactions Analysis
2-exo-Methyl-2-endo-norbornanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2-norbornanol can be achieved using a 4-hydroxy-TEMPO/CuCl/TBN catalyst system, resulting in the formation of 2-norbornanone . This compound can also participate in ring-opening metathesis polymerization (ROMP) reactions, particularly with Grubbs’ 3rd generation catalyst, where endo-isomers show higher reactivity compared to exo-isomers . Common reagents used in these reactions include sulfuric acid, hydroboration agents, and various catalysts.
Scientific Research Applications
2-exo-Methyl-2-endo-norbornanol has several scientific research applications across different fields. In chemistry, it is used as an intermediate in the synthesis of various biocyclic derivatives . In biology and medicine, its derivatives are studied for their potential therapeutic properties. Industrially, it is utilized in the production of polymers and other materials through ROMP reactions . Its unique structure and reactivity make it a valuable compound for research and development in these areas.
Mechanism of Action
The mechanism of action of 2-exo-Methyl-2-endo-norbornanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with catalysts such as 4-hydroxy-TEMPO and CuCl, facilitating the conversion to 2-norbornanone . In ROMP reactions, the compound undergoes ring-opening metathesis with Grubbs’ 3rd generation catalyst, leading to the formation of polymers . These interactions highlight the compound’s versatility and reactivity in various chemical processes.
Comparison with Similar Compounds
2-exo-Methyl-2-endo-norbornanol can be compared with other similar compounds such as exo-2-Methyl-2-norbornanol and 2-Methylbicyclo[2.2.1]heptan-2-ol . While these compounds share the same norbornane skeleton, their stereochemistry and reactivity can differ significantly. For instance, exo-isomers generally show higher ring-opening metathesis propagation rates compared to endo-isomers . This distinction highlights the unique properties and applications of this compound in various chemical reactions and industrial processes.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,2R,4R)-2-methylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C8H14O/c1-8(9)5-6-2-3-7(8)4-6/h6-7,9H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
InChI Key |
QBAQBGVSOIIKBF-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]2CC[C@H]1C2)O |
Canonical SMILES |
CC1(CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


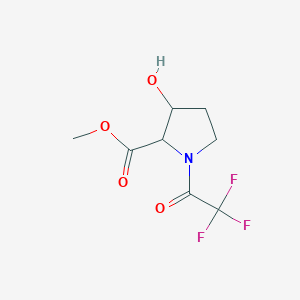
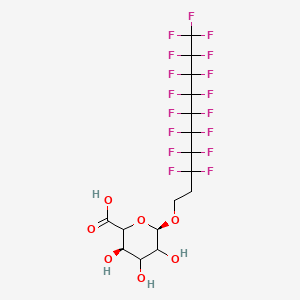
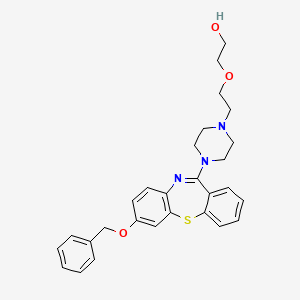
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
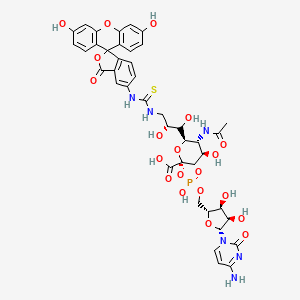
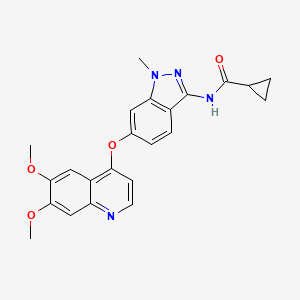
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

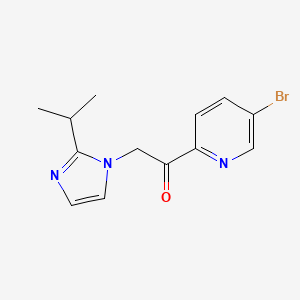
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
